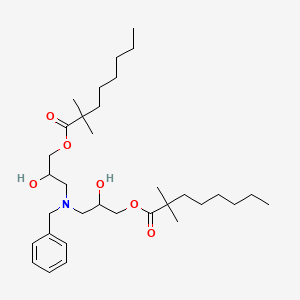
EC 418-100-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EC 418-100-1 is a complex organic compound with the molecular formula C33H57NO6 and a molecular weight of 563.82 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EC 418-100-1 involves multiple steps. One common method includes the reaction of benzylamine with 2,2-dimethyloctanoic acid in the presence of a coupling agent to form the intermediate product. This intermediate is then reacted with 2-hydroxypropane-1,3-diol under controlled conditions to yield the final compound.
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including esterification and amide formation reactions.
Chemical Reactions Analysis
Types of Reactions
EC 418-100-1 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
EC 418-100-1 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although it is not used in clinical settings.
Industry: Used in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of EC 418-100-1 involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The benzyl group can also participate in hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2-hydroxypropane-1,3-diyl) bis(3,5,5-trimethylhexanoate): Similar in structure but with different side chains.
(2-hydroxy-3-(methacryloyloxy)propyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate): Another complex ester with different functional groups.
Uniqueness
EC 418-100-1 is unique due to its specific combination of benzyl, hydroxyl, and ester groups, which confer distinct chemical and physical properties. This makes it particularly useful in specialized research applications.
Properties
CAS No. |
172964-15-7 |
|---|---|
Molecular Formula |
C33H57NO6 |
Molecular Weight |
563.82 |
IUPAC Name |
[3-[benzyl-[3-(2,2-dimethyloctanoyloxy)-2-hydroxypropyl]amino]-2-hydroxypropyl] 2,2-dimethyloctanoate |
InChI |
InChI=1S/C33H57NO6/c1-7-9-11-16-20-32(3,4)30(37)39-25-28(35)23-34(22-27-18-14-13-15-19-27)24-29(36)26-40-31(38)33(5,6)21-17-12-10-8-2/h13-15,18-19,28-29,35-36H,7-12,16-17,20-26H2,1-6H3 |
InChI Key |
XIGOSJBUBGZVSV-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(COC(=O)C(C)(C)CCCCCC)O)O |
Synonyms |
4-benzyl-2,6-dihydroxy-4-aza-heptylene bis(2,2-dimethyloctanoate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















